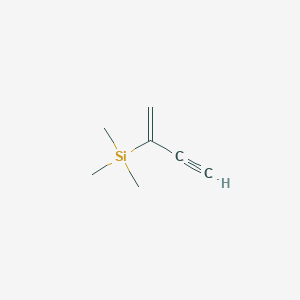![molecular formula C26H30N2O5S B12553345 [2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate is a complex organic compound that features a thiazole ring, a benzopyran moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with thiourea under acidic conditions.
Attachment of the Thiazole to the Phenoxy Group: This step involves a nucleophilic substitution reaction where the thiazole derivative reacts with a phenoxy compound.
Formation of the Benzopyran Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor.
Final Acetylation: The final step involves acetylation of the hydroxyl group on the benzopyran moiety using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzopyran moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the thiazole ring.
Substitution: Nucleophilic substitution reactions can take place at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzopyran rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the benzopyran moiety can bind to receptor sites. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate
- 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl butyrate
- 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl propionate
Uniqueness
The uniqueness of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate lies in its specific combination of functional groups. The presence of both a thiazole ring and a benzopyran moiety, along with an acetate group, provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H30N2O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[2-[[4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C26H30N2O5S/c1-14-15(2)23-20(16(3)22(14)32-17(4)29)10-11-26(5,33-23)13-31-19-8-6-18(7-9-19)12-21-24(30)28-25(27)34-21/h6-9,21H,10-13H2,1-5H3,(H2,27,28,30) |
InChI Key |
HKJWVVFXPNSIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)N=C(S4)N)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


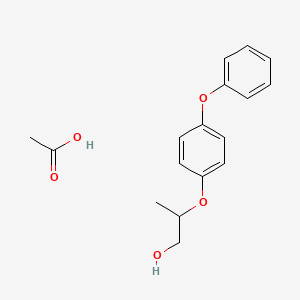
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
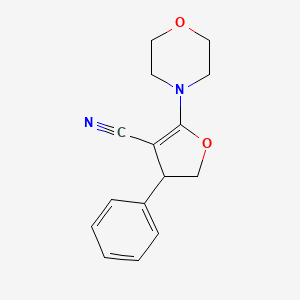
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
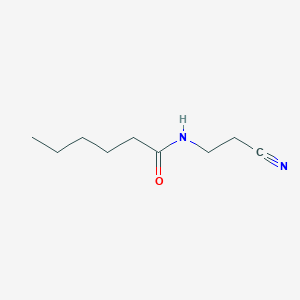
silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
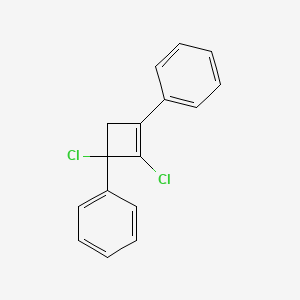
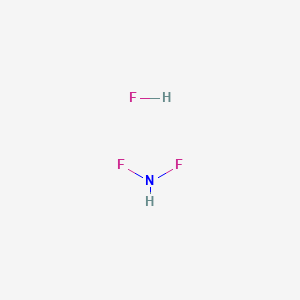

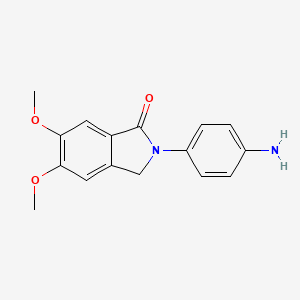
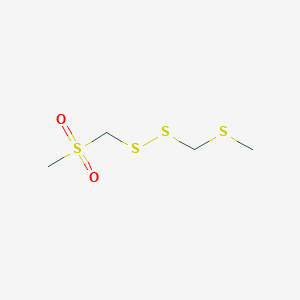
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
